![molecular formula C25H32Br2N4S B12609990 Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-19-2](/img/structure/B12609990.png)
Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties
Preparation Methods
The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves several steps. One common method includes the reaction of 3-bromobenzyl chloride with piperidine to form N-(3-bromobenzyl)piperidine. This intermediate is then reacted with thiourea to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit lysine-specific demethylase 1, which plays a role in gene expression regulation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- can be compared with other thiourea derivatives such as:
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]thiourea: Another derivative with similar structural features but different functional groups. The uniqueness of Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- lies in its specific substitution pattern and the presence of piperidinylmethyl groups, which contribute to its distinct biological and chemical properties.
Properties
CAS No. |
649740-19-2 |
|---|---|
Molecular Formula |
C25H32Br2N4S |
Molecular Weight |
580.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-piperidin-1-ylmethyl]thiourea |
InChI |
InChI=1S/C25H32Br2N4S/c26-21-11-7-9-19(17-21)23(30-13-3-1-4-14-30)28-25(32)29-24(31-15-5-2-6-16-31)20-10-8-12-22(27)18-20/h7-12,17-18,23-24H,1-6,13-16H2,(H2,28,29,32) |
InChI Key |
RUGLEGNQANXFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
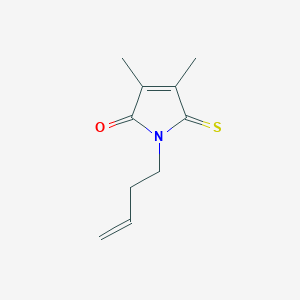
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
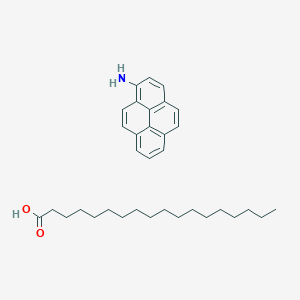
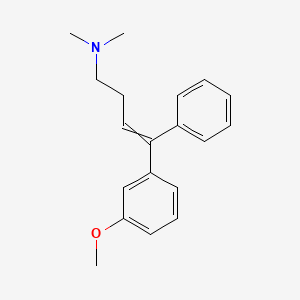
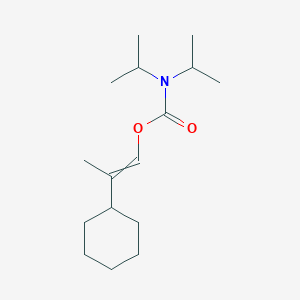
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
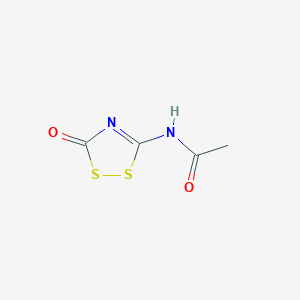
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
